molecular formula C17H18ClF2N B13744047 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride CAS No. 21165-53-7

2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride

Cat. No.: B13744047
CAS No.: 21165-53-7
M. Wt: 309.8 g/mol
InChI Key: NEWLATOFXAHBFJ-UHFFFAOYSA-N
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Description

2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of two m-fluorophenyl groups attached to a propen-1-amine backbone, with N,N-dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and N,N-dimethylformamide.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Reactors: Depending on the scale, batch or continuous reactors may be used.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as chlorine or bromine, are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidation may yield fluorinated ketones or aldehydes.

    Reduction: Reduction can produce various amine derivatives.

    Substitution: Substitution reactions can result in halogenated derivatives.

Scientific Research Applications

2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: It can bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulate Signaling Pathways: It can modulate signaling pathways, influencing cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine, 3,3-bis(m-chlorophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with chlorine atoms instead of fluorine.

    2-Propen-1-amine, 3,3-bis(m-bromophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with bromine atoms instead of fluorine.

    2-Propen-1-amine, 3,3-bis(m-iodophenyl)-N,N-dimethyl-, hydrochloride: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

The presence of m-fluorophenyl groups in 2-Propen-1-amine, 3,3-bis(m-fluorophenyl)-N,N-dimethyl-, hydrochloride imparts unique properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs with different halogen substitutions.

Properties

CAS No.

21165-53-7

Molecular Formula

C17H18ClF2N

Molecular Weight

309.8 g/mol

IUPAC Name

3,3-bis(3-fluorophenyl)-N,N-dimethylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C17H17F2N.ClH/c1-20(2)10-9-17(13-5-3-7-15(18)11-13)14-6-4-8-16(19)12-14;/h3-9,11-12H,10H2,1-2H3;1H

InChI Key

NEWLATOFXAHBFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.Cl

Origin of Product

United States

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